N-(2-Chlorophenyl)-3-(5-(2-chlorophenyl)-2-furyl)-2-propenamide
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Overview
Description
N-(2-Chlorophenyl)-3-(5-(2-chlorophenyl)-2-furyl)-2-propenamide is a synthetic organic compound characterized by the presence of chlorophenyl and furyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Chlorophenyl)-3-(5-(2-chlorophenyl)-2-furyl)-2-propenamide typically involves the reaction of 2-chlorophenylamine with 2-furylcarboxaldehyde under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol. The reaction mixture is heated to reflux for several hours to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-Chlorophenyl)-3-(5-(2-chlorophenyl)-2-furyl)-2-propenamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions with reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted chlorophenyl derivatives.
Scientific Research Applications
N-(2-Chlorophenyl)-3-(5-(2-chlorophenyl)-2-furyl)-2-propenamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-Chlorophenyl)-3-(5-(2-chlorophenyl)-2-furyl)-2-propenamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(2-Chlorophenyl)-2-furamide
- N-(2-Chlorophenyl)-5-methyl-2-furamide
- 2-Chlorophenyl phosphorodichloridate
Uniqueness
N-(2-Chlorophenyl)-3-(5-(2-chlorophenyl)-2-furyl)-2-propenamide is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research applications.
Properties
CAS No. |
853348-14-8 |
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Molecular Formula |
C19H13Cl2NO2 |
Molecular Weight |
358.2 g/mol |
IUPAC Name |
(E)-N-(2-chlorophenyl)-3-[5-(2-chlorophenyl)furan-2-yl]prop-2-enamide |
InChI |
InChI=1S/C19H13Cl2NO2/c20-15-6-2-1-5-14(15)18-11-9-13(24-18)10-12-19(23)22-17-8-4-3-7-16(17)21/h1-12H,(H,22,23)/b12-10+ |
InChI Key |
MIGLOBDZKKYFQI-ZRDIBKRKSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)C2=CC=C(O2)/C=C/C(=O)NC3=CC=CC=C3Cl)Cl |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(O2)C=CC(=O)NC3=CC=CC=C3Cl)Cl |
Origin of Product |
United States |
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